1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate is an organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and oxo groups.
Preparation Methods
The synthesis of 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate involves several steps:
Reaction of Piperidine with Ethyl Chloroacetate: This step forms 3-oxopiperidine.
Reaction with Tetrabutylammonium Trifluorosilicate: This produces the corresponding N-BOC protected amide.
Reaction with Dimethyl Oxalate: This final step yields this compound.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated systems and controlled environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids, while reduction with hydride donors can produce alcohols.
Scientific Research Applications
1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-Tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in the position of the oxo and ethyl groups.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Another related compound used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-oxopiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQLRUBKDCOCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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